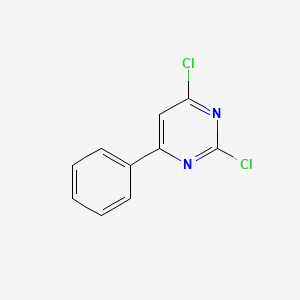

2,4-Dichloro-6-phenylpyrimidine

Descripción

Significance of Pyrimidine (B1678525) Heterocycles in Medicinal Chemistry and Organic Synthesis

Pyrimidine heterocycles are fundamental building blocks in the realm of medicinal chemistry and organic synthesis. ignited.innih.gov These aromatic compounds, containing two nitrogen atoms in a six-membered ring, are central to the structure of DNA and RNA bases such as cytosine, thymine, and uracil. ignited.in Their inherent biological significance allows pyrimidine derivatives to readily interact with various enzymes and cellular components, making them a privileged scaffold in drug discovery. nih.gov

The therapeutic applications of pyrimidine-based compounds are extensive, with derivatives exhibiting a wide array of biological activities. These include anticancer, antimicrobial, antiviral, anti-inflammatory, cardiovascular, and CNS-depressant properties. ijsrtjournal.comtandfonline.com The adaptability of the pyrimidine ring allows for the introduction of various substituents, which can modulate the molecule's biological and chemical properties. tandfonline.com This versatility has led to the development of numerous FDA-approved drugs containing a pyrimidine core, such as Imatinib (an anticancer agent) and Rosuvastatin (a cardiovascular drug). nih.govtandfonline.com The continued exploration of pyrimidine scaffolds is a major focus in the search for new therapeutic agents to combat a multitude of diseases, including those with emerging drug resistance. nih.gov

Overview of Dichlorinated Pyrimidines as Versatile Synthons

Within the vast family of pyrimidine derivatives, dichlorinated pyrimidines stand out as exceptionally versatile synthons in organic synthesis. wuxiapptec.com A synthon is a conceptual unit within a molecule that represents a potential starting material for its synthesis. wikipedia.org Dichloropyrimidines, such as 2,4-dichloropyrimidine (B19661), serve as key intermediates for creating more complex, functionalized pyrimidine structures. wuxiapptec.comcymitquimica.com

The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and often regioselective replacement of the chlorine atoms with a wide variety of nucleophiles, including amines, alcohols, and thiols. The regioselectivity of these substitutions, typically favoring the C-4 position in 2,4-dichloropyrimidines, is a crucial aspect of their synthetic utility. wuxiapptec.com However, this selectivity can be influenced by the presence of other substituents on the ring. For instance, an electron-donating group at the C-6 position can reverse the typical selectivity, favoring substitution at the C-2 position. wuxiapptec.com This tunable reactivity makes dichloropyrimidines powerful tools for constructing diverse libraries of pyrimidine derivatives for screening in drug discovery and materials science. researchgate.netnih.gov

Historical Context of 2,4-Dichloro-6-phenylpyrimidine within Heterocyclic Chemistry

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 26032-72-4 |

| Molecular Formula | C₁₀H₆Cl₂N₂ |

| Appearance | White to Light yellow powder/crystal |

| Purity | >98.0% (GC) |

| Melting Point | 85.0 to 89.0 °C |

Data sourced from Tokyo Chemical Industry Co., Ltd. tcichemicals.com

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dichloro-6-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNSMZDBMUSIFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287122 | |

| Record name | 2,4-dichloro-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26032-72-4 | |

| Record name | 26032-72-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-6-phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2,4 Dichloro 6 Phenylpyrimidine

Precursor Synthesis and Halogenation Reactions

A fundamental approach to synthesizing 2,4-dichloro-6-phenylpyrimidine involves the initial preparation of a pyrimidine (B1678525) scaffold followed by halogenation reactions. This two-step process allows for the controlled introduction of chloro substituents onto the pyrimidine ring.

Synthesis of 2,4,6-Trihalopyrimidines as Starting Materials

One common strategy utilizes commercially available 2,4,6-trihalopyrimidines as foundational precursors. For instance, 2,4,6-trichloropyrimidine (B138864) can serve as a versatile starting material. biosynth.com The reactivity differences between the halogen atoms on the pyrimidine ring allow for selective substitution reactions. The chlorine atom at the 6-position is generally more susceptible to nucleophilic displacement, enabling the introduction of a phenyl group through reactions like palladium-catalyzed cross-coupling.

Chlorination of Hydroxy-Substituted Pyrimidine Precursors

An alternative and widely employed method involves the chlorination of a hydroxy-substituted pyrimidine precursor, such as 2-phenyl-4,6-dihydroxypyrimidine. google.com This precursor can be synthesized through the condensation of appropriate starting materials. google.com The subsequent chlorination is typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.com The use of a catalyst, such as dimethylformamide (DMF), can enhance the efficiency of this chlorination step. However, a significant drawback of using phosphorus oxychloride is the generation of a substantial amount of phosphorus-containing wastewater, which presents environmental challenges. google.com

Direct Synthesis of this compound

More direct synthetic routes aim to construct the this compound molecule in fewer steps, often by forming the phenyl-pyrimidine bond concurrently with or shortly after the pyrimidine ring formation.

Organolithium Reagent-Mediated Syntheses

Organolithium reagents are powerful nucleophiles and bases that can be utilized in the synthesis of pyrimidine derivatives. biosynth.comscribd.com These reagents are typically prepared by the reaction of an organic halide with lithium metal. scribd.comyoutube.com In the context of this compound synthesis, an organolithium reagent like phenyllithium (B1222949) can be reacted with a suitable pyrimidine precursor. For example, 2,4-dichloropyrimidine (B19661) can react with phenylmagnesium bromide (a Grignard reagent, which has similar reactivity to organolithiums) to yield 4,6-dichloro-2-phenylpyrimidine (B15210). It is plausible that a similar reaction with a differently substituted dichloropyrimidine could lead to the desired this compound isomer.

Palladium-Catalyzed Coupling Reactions in Pyrimidine Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools in organic synthesis for forming carbon-carbon bonds. nobelprize.orgresearchgate.net These reactions are highly effective for the functionalization of halogenated heterocycles, including pyrimidines. researchgate.netnih.gov In a typical Suzuki-Miyaura reaction, a halogenated pyrimidine (like a dichloropyrimidine) is coupled with a phenylboronic acid in the presence of a palladium catalyst and a base. nobelprize.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yield. nih.govnih.gov For dihalogenated pyrimidines, the site of the coupling can often be controlled, allowing for the selective introduction of the phenyl group at the desired position. nih.gov This method offers a versatile and efficient route to this compound and its derivatives.

Optimization of Synthetic Routes for Enhanced Yield and Purity

Role of Reaction Conditions and Solvent Systems

The conversion of the dihydroxy or hydroxy-chloro precursor to this compound is a critical step that involves the substitution of hydroxyl groups with chlorine atoms. This is generally accomplished using a chlorinating agent, with phosphorus oxychloride (POCl₃) being one of the most common reagents for this purpose. The reaction's success hinges on carefully controlled parameters, including the choice of catalyst and solvent.

Catalytic agents like dimethylformamide (DMF) can be employed to enhance the efficiency of the chlorination reaction. In the synthesis of analogous dichloropyrimidines, bases such as dimethylaniline or hindered amines like N,N-dimethylcyclohexylamine are often used to facilitate the reaction. google.com The presence of a base is crucial for neutralizing the HCl generated during the reaction, driving the equilibrium towards the formation of the desired dichlorinated product. In some methodologies, phosgene (B1210022) is used as the chlorinating agent in the presence of a pyridine (B92270) catalyst, which can accelerate the reaction rate. google.com

The solvent system plays a pivotal role not only in the reaction kinetics but also in the purification and isolation of the final product. For reactions involving phosphorus oxychloride, the choice of an appropriate solvent can allow for the direct isolation of high-quality 4,6-dichloropyrimidine (B16783) from the reaction mixture. google.com Saturated hydrocarbons, such as pentane, hexane, heptane, and particularly methylcyclohexane, are preferred solvents for this purpose as they facilitate a straightforward workup, often involving a counter-current liquid-liquid separation. google.com Anhydrous solvents, for instance, tetrahydrofuran (B95107) (THF), are essential when using moisture-sensitive reagents like Grignard reagents for introducing the phenyl group at an earlier stage. The use of polar solvents like ethanol (B145695) or methanol (B129727) can favor certain nucleophilic substitution reactions on the pyrimidine ring. mdpi.com

The table below summarizes the impact of different reagents and solvents on the synthesis of dichloropyrimidine compounds, based on analogous preparations.

| Reagent/Solvent | Role in Synthesis | Expected Outcome | Citation |

| Phosphorus oxychloride (POCl₃) | Primary chlorinating agent | Converts hydroxyl groups to chlorine atoms | google.com |

| Thionyl chloride (SOCl₂) | Alternative chlorinating agent | Similar to POCl₃, converts hydroxyls to chlorides | |

| Phosgene (COCl₂) | Chlorinating agent | Used as an alternative to POCl₃ to avoid phosphorus byproducts | google.com |

| Dimethylformamide (DMF) | Catalyst | Enhances reaction efficiency and rate | |

| Pyridine | Catalyst | Accelerates phosgene-based chlorination | google.com |

| Hindered Amines (e.g., N,N-dimethylcyclohexylamine) | Base | Neutralizes HCl byproduct, drives reaction forward | google.com |

| Tetrahydrofuran (THF) | Anhydrous Solvent | Used for moisture-sensitive steps, such as Grignard reactions | |

| Methylcyclohexane | Extraction Solvent | Allows for direct isolation of the product from the reaction mixture, simplifying purification | google.com |

| Alcohols (e.g., Methanol, Ethanol) | Reaction Solvent | Can influence regioselectivity in subsequent nucleophilic substitution reactions | mdpi.com |

Industrial Scale-Up Considerations and Continuous Flow Reactor Applications

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a new set of challenges that primarily revolve around safety, efficiency, cost-effectiveness, and process robustness. researchgate.net Large-scale synthesis requires careful management of reaction parameters that may have been negligible at the bench scale, such as heat transfer, mixing, and the handling of hazardous reagents like phosphorus oxychloride or phosgene. researchgate.netnih.gov

One of the primary considerations in scaling up is the potential for runaway reactions. The chlorination step is often exothermic, and efficient heat dissipation is critical to maintain control over the reaction temperature and prevent the formation of impurities. The purification of the final product on a large scale also requires moving from laboratory techniques like column chromatography to more industrially viable methods such as crystallization or distillation. nih.gov The choice of solvent becomes even more critical at an industrial scale, with factors like cost, recyclability, and environmental impact coming to the forefront. google.com

To address the challenges of traditional batch processing on an industrial scale, continuous flow chemistry has emerged as a powerful alternative. rsc.org A continuous flow reactor offers significant advantages for the synthesis of fine chemicals and active pharmaceutical ingredients. rsc.orgnih.gov These benefits include superior heat and mass transfer, enhanced safety due to the small reaction volumes at any given time, and the potential for higher yields and purity. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of the reaction in a way that is difficult to achieve in large batch reactors. rsc.org

For the synthesis of this compound, a continuous flow process could involve pumping the 4,6-dihydroxy-2-phenylpyrimidine precursor solution and the chlorinating agent (e.g., POCl₃ in a suitable solvent) through a heated reactor coil. The product stream would then continuously exit the reactor and could be directed to an in-line purification or extraction unit. rsc.org This approach not only improves safety and efficiency but also facilitates easier scaling by simply extending the operation time of the reactor rather than redesigning a larger vessel. nih.gov

The table below outlines key considerations for the industrial production of this compound.

| Consideration | Batch Processing | Continuous Flow Processing | Citation |

| Heat Management | Challenging due to large volume and poor surface area-to-volume ratio. | Excellent heat exchange due to high surface area-to-volume ratio of microreactors. | rsc.org |

| Safety | Higher risk associated with large quantities of hazardous materials. | Inherently safer due to small internal volume and better control over reaction conditions. | rsc.org |

| Scalability | Requires significant process redesign and investment for larger vessels. | Scaled by running the system for longer periods ("scaling out") or by using parallel reactors. | rsc.orgnih.gov |

| Product Purity | Potential for more side reactions and impurities due to temperature gradients and mixing issues. | Often results in higher purity and yield due to precise control over reaction parameters. | rsc.org |

| Process Control | Difficult to maintain uniform conditions throughout the reactor. | Precise control over temperature, pressure, and residence time. | rsc.org |

| Reagent Handling | Large-scale storage and transfer of hazardous chemicals. | Smaller, continuous feed of reagents improves handling safety. | nih.gov |

Chemical Transformations and Derivatization Strategies Utilizing 2,4 Dichloro 6 Phenylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine (B1678525) chemistry, and 2,4-dichloro-6-phenylpyrimidine is no exception. The electron-deficient nature of the pyrimidine ring, exacerbated by the inductive effect of the chlorine atoms, facilitates the attack of nucleophiles. The substitution typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as a reaction intermediate. libretexts.org The regioselectivity of these reactions, particularly the preference for substitution at the C-4 position over the C-2 position, is a well-documented phenomenon in pyrimidine chemistry. stackexchange.com This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C-4 position. stackexchange.com

Regioselective Amination at C-2 and C-4 Positions

The reaction of this compound with amines is a widely employed strategy for the synthesis of aminopyrimidines. The regioselectivity of this amination is highly dependent on the nature of the amine and the reaction conditions.

A notable difference in reactivity is observed between aliphatic and aromatic amines in their reaction with this compound. Generally, the reaction strongly favors the formation of the C-4 substituted product. researchgate.net For instance, the reaction with both aliphatic secondary amines and aromatic amines has been shown to yield the C-4 aminated product with high regioselectivity. researchgate.net In some cases, particularly with aliphatic amines, the use of a base like lithium bis(trimethylsilyl)amide (LiHMDS) and a palladium catalyst can be employed. researchgate.net In contrast, reactions with aromatic amines may not require a catalyst. researchgate.net

The selective substitution at the C-4 position is a common feature in the reactions of 2,4-dichloropyrimidines. wuxiapptec.com However, it's important to note that exceptions to this C-4 selectivity can occur, leading to C-2 substitution or a mixture of products. wuxiapptec.com This variability underscores the sensitivity of the regioselectivity to the specific substituents on the pyrimidine ring and the nature of the incoming nucleophile. wuxiapptec.com

Table 1: Regioselective Amination of this compound

| Nucleophile | Position of Substitution | Catalyst/Base | Reference |

|---|---|---|---|

| Aliphatic Secondary Amines | C-4 | Pd catalyst / LiHMDS | researchgate.net |

This table summarizes the general regioselectivity observed in the amination of this compound.

The use of organolithium reagents can significantly influence the regioselectivity of amination reactions. While specific studies on the direct influence of organolithium reagents on the amination of this compound are not extensively detailed in the provided context, the use of lithium bases like LiHMDS in promoting C-4 selectivity with aliphatic amines suggests a role for such reagents in modulating the reaction pathway. researchgate.net The strong basicity of organolithium reagents can deprotonate the amine, generating a more potent nucleophile, which can then participate in the SNAr reaction. The precise effect on regioselectivity would likely depend on the specific organolithium reagent used and the reaction conditions.

Substitution with Oxygen-Containing Nucleophiles (e.g., Alkoxides, Phenoxides)

Similar to amination, the chlorine atoms of this compound can be displaced by oxygen-containing nucleophiles such as alkoxides and phenoxides. These reactions are also subject to the general principles of SNAr on pyrimidine systems. The reaction of this compound with sodium methoxide, for example, would be expected to yield the corresponding methoxy-substituted pyrimidine. The regioselectivity would likely favor substitution at the C-4 position.

In a broader context of dichloropyrimidines, the reaction with oxygen nucleophiles is a common transformation. For example, the hydrolysis of 2,4,6-trichloropyrimidine (B138864) in the presence of sodium hydroxide (B78521) leads to the formation of dichlorohydroxypyrimidines, demonstrating the susceptibility of the chloro-substituents to displacement by hydroxide ions. researchgate.net

Substitution with Sulfur-Containing Nucleophiles (e.g., Thiols)

Thiols and their corresponding thiolates are potent nucleophiles and readily react with this compound. libretexts.orgmasterorganicchemistry.com Sulfur nucleophiles are generally more reactive than their oxygen counterparts in SNAr reactions. researchgate.net The reaction of this compound with a thiol, typically in the presence of a base to generate the thiolate anion, would lead to the formation of a thioether linkage at either the C-2 or C-4 position.

Studies on related polychloropyrimidines have shown that selective substitution with sulfur nucleophiles is achievable. For instance, the reaction of 2-chloro-4-thiomethoxypyrimidine analogues with amines exclusively affords the 2-aminated-4-thiomethoxypyrimidine products, indicating a clear regiochemical outcome. mit.edu This suggests that the presence of a sulfur-containing group can direct the position of subsequent substitutions. The synthesis of thioethers is often accomplished through the substitution of alkyl halides with thiolates, a reaction that can be applied to activated aryl halides like this compound. researchgate.net

Cross-Coupling Reactions for C-C Bond Formation

Beyond SNAr reactions, this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds. icmpp.roresearchgate.net These reactions typically involve the coupling of the aryl halide with an organometallic reagent.

The Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids or their esters as the organometallic partner, is a prominent example. researchgate.net This methodology has been successfully applied to the synthesis of 6-aryl-2,4-diaminopyrimidines from their chloro precursors, demonstrating the feasibility of C-C bond formation at the pyrimidine core. researchgate.net The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield a phenyl-substituted pyrimidine derivative. The regioselectivity of such a reaction would be an important consideration, with substitution potentially occurring at either the C-2 or C-4 position, or both, depending on the reaction conditions and the relative reactivity of the two chlorine atoms.

The development of highly active and stable catalytic systems, often involving specialized phosphine (B1218219) ligands, has significantly expanded the scope of cross-coupling reactions to include less reactive aryl chlorides. icmpp.ro This advancement makes the chloro-substituents of this compound amenable to a wide range of C-C bond-forming transformations.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4,6-Trichloropyrimidine |

| 2-Chloro-4-thiomethoxypyrimidine |

| 6-Aryl-2,4-diaminopyrimidines |

| Dichlorohydroxypyrimidines |

| Lithium bis(trimethylsilyl)amide |

Suzuki-Miyaura Cross-Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it has been effectively employed for the arylation of pyrimidine cores. mdpi.comorganic-chemistry.org This palladium-catalyzed reaction involves the coupling of an organoboron compound with a halide. organic-chemistry.org In the context of this compound, this reaction allows for the selective substitution of the chlorine atoms with various aryl groups.

The reaction conditions, including the choice of catalyst, base, and solvent, play a crucial role in the efficiency and outcome of the coupling. mdpi.com For instance, the use of Pd(PPh₃)₄ as a catalyst in combination with a suitable base and solvent has been shown to facilitate the arylation of dichloropyrimidine derivatives. researchgate.net The reactivity of the two chlorine atoms can be differentiated, allowing for either mono- or di-arylation depending on the reaction stoichiometry and conditions. This selectivity is vital for the controlled synthesis of specifically substituted pyrimidine analogs. The Suzuki-Miyaura reaction's tolerance to a wide range of functional groups makes it a highly versatile tool for derivatizing the this compound core. mdpi.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-Chloro-4,6-diphenylpyrimidine | Moderate | mdpi.com |

| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-Chloro-4-(4-methoxyphenyl)-6-phenylpyrimidine | Good | mdpi.com |

| This compound | 2 equivalents of Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2,4,6-Triphenylpyrimidine | Good | mdpi.com |

Stille Coupling Reactions

The Stille coupling is another significant palladium-catalyzed cross-coupling reaction that utilizes organotin compounds for the formation of carbon-carbon bonds. wikipedia.orguwindsor.ca This reaction offers an alternative to the Suzuki-Miyaura coupling for the arylation and vinylation of this compound. The mechanism involves the oxidative addition of the dichloropyrimidine to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org

The choice of catalyst and ligands is critical for the success of the Stille reaction. ionicviper.org While various palladium sources can be used, the addition of specific ligands can enhance the reaction rate and yield. harvard.edu The reaction conditions are generally mild and tolerant of various functional groups, making it a valuable method for the synthesis of complex pyrimidine derivatives. uwindsor.ca The Stille reaction has been successfully applied in the synthesis of various heterocyclic compounds, demonstrating its broad applicability. organic-chemistry.org

Sonogashira Coupling and Subsequent Transformations

The Sonogashira coupling reaction is a cornerstone in the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. organic-chemistry.orgresearchgate.net This palladium and copper co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org For this compound, this reaction provides a direct route to introduce alkynyl moieties at the 2- and/or 4-positions. The reaction typically proceeds under mild conditions and exhibits a high degree of functional group tolerance. organic-chemistry.org

The resulting alkynyl-substituted pyrimidines are versatile intermediates that can undergo a variety of subsequent transformations. researchgate.net For instance, the terminal alkyne can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole rings. Furthermore, the triple bond can be hydrated to yield ketones or reduced to form either cis- or trans-alkenes, or even fully saturated alkyl chains, depending on the chosen reducing agent and conditions. These subsequent transformations significantly expand the molecular diversity that can be accessed from the initial Sonogashira coupling products. Copper-catalyzed Sonogashira reactions have also gained attention as a more cost-effective and environmentally friendly alternative to palladium-catalyzed systems. nih.gov

Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Diphenylacetylene | High | organic-chemistry.org |

| 4-Bromotoluene | 1-Octyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 1-(p-Tolyl)-1-octyne | Good | organic-chemistry.org |

| 2-Chloropyridine | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Cs₂CO₃ | NMP | 2-(Trimethylsilylethynyl)pyridine | Moderate | researchgate.net |

Cyclization Reactions and Fused Heterocyclic System Formation

The strategic placement of reactive chlorine atoms on the this compound scaffold allows for its use as a key building block in the synthesis of various fused heterocyclic systems. Through carefully designed reaction sequences, the pyrimidine ring can be annulated with other heterocyclic rings, leading to the formation of complex polycyclic structures.

Construction of Pyrrolo[2,3-d]pyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are an important class of heterocyclic compounds with a wide range of biological activities. The synthesis of these derivatives can be achieved through the reaction of a substituted pyrimidine with a suitable three-carbon synthon. In the context of this compound, a common strategy involves the initial substitution of one of the chlorine atoms with an amino group, followed by reaction with a molecule that can provide the necessary atoms to form the pyrrole (B145914) ring.

One approach involves a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives to yield polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx Although this specific example does not start from this compound, it illustrates a general strategy for constructing the pyrrolo[2,3-d]pyrimidine core. Another general method involves the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine from diethyl malonate in five steps. researchgate.net These intermediates are valuable for further derivatization.

Formation of Pyrimido[4,5-e]scielo.org.mxgoogle.comthiadiazine Systems

Condensation Reactions with Bifunctional Nucleophiles

The reactivity of the two chlorine atoms in this compound makes it an excellent substrate for condensation reactions with a variety of bifunctional nucleophiles to construct fused heterocyclic systems. wiley.comwiley.com Bifunctional nucleophiles, such as hydrazines, hydroxylamines, and diamines, can react with both chloro-positions to form a new fused ring.

For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrimido[4,5-c]pyridazine (B13102040) systems. Similarly, condensation with hydroxylamine (B1172632) could yield pyrimido[4,5-d]oxazine derivatives. The reaction with ethylenediamine (B42938) would result in the formation of a pyrimido[4,5-b]pyrazine ring system. The specific outcome of these reactions depends on the nature of the bifunctional nucleophile and the reaction conditions employed. These condensation reactions provide a versatile and efficient method for the synthesis of a wide range of novel fused heterocyclic compounds derived from this compound.

Further Functionalization of the Phenyl Moiety

Beyond the foundational this compound structure, the peripheral phenyl ring presents a versatile platform for further chemical modification. These transformations are pivotal in developing derivatives with tailored characteristics for various applications, including medicinal chemistry and materials science.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a variety of substituents that can significantly alter the electronic and steric profile of the molecule.

Nitration: The nitration of the phenyl ring can be achieved to introduce a nitro (-NO₂) group. While direct nitration of this compound primarily targets the electron-deficient pyrimidine ring, leading to products such as 2,4-dichloro-5-nitro-6-phenylpyrimidine, strategic synthesis can yield nitrophenyl derivatives. For instance, the synthesis of 6-(4-nitrophenyl)pyrano[2,3-d]pyrimidine-2,4-dione derivatives has been reported, indicating that a nitrophenyl group can be incorporated into a pyrimidine-based scaffold. mdpi.com

Halogenation: The introduction of halogen atoms onto the phenyl ring is a common strategy to modulate lipophilicity and electronic properties. While direct electrophilic halogenation of the parent compound is not extensively documented in readily available literature, the synthesis of 2-phenylpyrimidine (B3000279) derivatives bearing halogen substituents on the phenyl ring has been achieved. nih.gov This is often accomplished through cross-coupling reactions, such as the Suzuki coupling, utilizing pre-functionalized phenylboronic acids. For example, the reaction of a pyrimidine core with a halogen-substituted phenylboronic acid can yield the desired halophenylpyrimidine derivative.

A review of electrophilic substitution reactions on related heterocyclic systems, such as thieno[2,3-d]pyrimidines, indicates that halogenation and nitration are feasible transformations, suggesting that similar reactivity could be expected for the phenyl ring of this compound under appropriate conditions. growingscience.com

Introduction of Hydrophobic and Cationic Side Chains

The appendage of hydrophobic and cationic side chains to the phenyl moiety is a key strategy to influence the pharmacokinetic and pharmacodynamic properties of this compound derivatives.

Hydrophobic Side Chains: The introduction of hydrophobic groups is often pursued to enhance membrane permeability and interaction with hydrophobic pockets in biological targets. This can be achieved through various synthetic methodologies.

One prominent method is the Suzuki cross-coupling reaction . This palladium-catalyzed reaction allows for the coupling of the 2,4-dichloropyrimidine (B19661) core (or a derivative thereof) with a variety of arylboronic acids bearing hydrophobic substituents. For instance, coupling with phenylboronic acids substituted with alkyl or other non-polar groups can introduce these hydrophobic moieties. nih.gov The versatility of the Suzuki coupling provides access to a wide range of hydrophobic derivatives.

Another approach involves the alkylation of the phenyl ring . While less common for this specific scaffold, rhodium-catalyzed regioselective alkylation has been reported for 2-phenylpyridines, suggesting a potential route for introducing alkyl chains at the ortho position of the phenyl ring in this compound.

The incorporation of hydrophobic character has been shown to be crucial for the biological activity of some pyrimidine derivatives. For example, in a series of 2-phenylpyrimidine derivatives designed as antifungal agents, the presence of a hydrophobic side chain was found to enhance activity by promoting stable interactions within the hydrophobic cavity of the target enzyme. nih.gov

Cationic Side Chains: The introduction of cationic side chains, such as quaternary ammonium (B1175870) salts, can enhance aqueous solubility and introduce specific interactions with biological targets. The synthesis of such derivatives typically involves a multi-step process.

A common strategy begins with the introduction of an amino group onto the phenyl ring, often via reduction of a nitro group or through palladium-catalyzed amination. This aminophenyl intermediate can then undergo quaternization . For instance, reaction with an alkyl halide can lead to the formation of a quaternary ammonium salt. While specific examples for this compound are not extensively detailed, the general principle of amine quaternization is a well-established synthetic transformation. nih.gov

The synthesis of pyrimidine conjugates with side chains containing amino groups has been reported, which could serve as precursors for quaternization to introduce a positive charge. nih.gov The quaternization reaction itself has been demonstrated on various heterocyclic and aliphatic amines, indicating its broad applicability. nih.gov

Below is a table summarizing the strategies for the functionalization of the phenyl moiety of this compound:

| Functionalization Strategy | Reaction Type | Reagents/Conditions | Resulting Moiety | Reference(s) |

| Nitration | Electrophilic Aromatic Substitution | Nitrating agents | Nitro group (-NO₂) | mdpi.com |

| Halogenation | Electrophilic Aromatic Substitution / Cross-Coupling | Halogenating agents / Halogenated phenylboronic acids | Halogen atom (e.g., -Cl, -Br) | nih.govgrowingscience.com |

| Hydrophobic Chain Introduction | Suzuki Cross-Coupling | Alkyl/Aryl-substituted phenylboronic acids, Pd catalyst | Alkyl, Aryl groups | nih.gov |

| Hydrophobic Chain Introduction | Alkylation | Olefins, Rhodium catalyst | Alkyl groups | |

| Cationic Chain Introduction | Reduction followed by Quaternization | 1. Reducing agent (for nitro group) 2. Alkyl halide (for quaternization) | Quaternary ammonium salt | nih.govnih.gov |

Applications in Medicinal Chemistry and Biological Activity of 2,4 Dichloro 6 Phenylpyrimidine Derivatives

Anticancer and Antitumor Potential

The primary therapeutic promise of 2,4-dichloro-6-phenylpyrimidine derivatives lies in their anticancer and antitumor properties. These compounds have been shown to effectively inhibit key proteins that drive the proliferation and survival of cancer cells.

A significant area of investigation has been the development of this compound derivatives as inhibitors of EGFR kinase, a crucial target in many cancers. nih.gov

Many patients with non-small cell lung cancer (NSCLC) who are treated with EGFR inhibitors eventually develop resistance, often due to secondary mutations in the EGFR gene, such as the T790M/L858R double mutation. nih.gov To address this challenge, researchers have designed and synthesized 2,4-dichloro-6-methylpyrimidine (B20014) derivatives as potential inhibitors of this resistant form of EGFR. nih.gov

One particularly promising compound, designated L-18, demonstrated significant inhibitory activity (81.9%) and selectivity against the EGFRT790M/L858R kinase. nih.gov This compound exhibited potent antiproliferative activity against H1975 cancer cells, which harbor the T790M/L858R mutation, showing a half-maximal inhibitory concentration (IC₅₀) of 0.65 µM. nih.gov Notably, L-18 showed no toxicity to normal human liver cells (LO-2). nih.gov Similarly, another study on thiapyran-pyrimidine derivatives identified compound 13a, which showed IC₅₀ values on H1975 cells comparable to the established drug Olmutinib. researchgate.net

Table 1: Antiproliferative Activity of this compound Derivatives against NSCLC Cell Lines

| Compound | Cell Line | Target Mutation | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| L-18 | H1975 | EGFRT790M/L858R | 0.65 ± 0.06 | nih.gov |

This table is interactive. Click on the headers to sort the data.

The anticancer effects of these pyrimidine (B1678525) derivatives are not limited to kinase inhibition; they also actively induce programmed cell death (apoptosis) and halt the cancer cell division cycle. The compound L-18 was found to induce apoptosis in H1975 cells in a dose-dependent manner. nih.gov It also demonstrated a cell-cycle-blocking effect, preventing the cancer cells from progressing through the stages of division. nih.gov

Further investigation into related pyrimidine derivatives provides insight into these mechanisms. Flow cytometry studies on thiapyran-pyrimidine compound 13a showed it could block cancer cells in the G2/M phase of the cell cycle and lead to late-stage apoptosis as the concentration increased. researchgate.net Other pyrimidine derivatives have been shown to arrest cancer cells in different phases of the cell cycle, such as the G1 phase or S phase, ultimately leading to apoptosis. researchgate.net This induction of apoptosis is a critical mechanism for eliminating cancer cells and is a key indicator of the therapeutic potential of these compounds. nih.gov

Cyclin-dependent kinases (CDKs) are a family of enzymes that are fundamental to regulating the cell cycle and gene transcription. nih.gov Their dysregulation is a hallmark of cancer, making them attractive targets for anticancer drug development. nih.gov Derivatives of the pyrimidine scaffold have been identified as potent inhibitors of several CDKs. nih.gov

A series of N2,N4-disubstituted pyrimidine-2,4-diamines have been identified as potent dual inhibitors of both CDK2 and CDK9. nih.gov CDK2 is crucial for the G1-S phase transition in the cell cycle, while CDK9 is involved in regulating gene transcription. nih.gov The simultaneous inhibition of both kinases offers a powerful, multi-pronged attack on cancer cells.

In one study, twenty-one novel pyrimidine derivatives showed potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1. nih.gov The most potent compounds, 3g and 3c, exhibited IC₅₀ values of 83 nM for CDK2 and 65 nM for CDK9, respectively. nih.gov These compounds displayed significant growth inhibition against various tumor cell lines, including triple-negative breast cancer cells. nih.gov The dual inhibition of CDK2 and CDK9 is considered a highly effective strategy, as CDK9 inhibition can halt the transcription of key oncogenes like MYCN, while concomitant CDK2 inhibition enhances the induction of apoptosis. nih.gov

Table 2: Inhibitory Activity of Pyrimidine Derivatives against CDK2 and CDK9

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| 3g | CDK2/cyclin A | 83 | nih.gov |

This table is interactive. Click on the headers to sort the data.

The inhibition of CDKs by pyrimidine derivatives has a direct and profound impact on core cellular processes. By inhibiting CDK2, these compounds can halt the cell cycle, preventing cancer cells from replicating. nih.gov Flow cytometry analysis confirmed that treatment with pyrimidine-based CDK inhibitors like compounds 2a, 2d, and 3b caused breast cancer cells to arrest in the G2/M phase of the cell cycle. nih.gov

Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), directly interferes with gene transcription. nih.gov This is particularly effective in cancers driven by the overexpression of certain oncogenes. For example, in MYCN-amplified neuroblastoma, a CDK9/2 inhibitor selectively blocked the transcription of the MYCN gene, leading to growth arrest. nih.gov The loss of MYCN sensitized the cells to apoptosis, which was then triggered more robustly by the simultaneous inhibition of CDK2. nih.gov This demonstrates a synergistic effect where blocking gene transcription and the cell cycle concurrently leads to a more potent anticancer outcome. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name/Designation | Chemical Class | Source |

|---|---|---|

| This compound | Phenylpyrimidine | - |

| L-18 | 2,4-dichloro-6-methylpyrimidine derivative | nih.gov |

| 13a | Thiapyran-pyrimidine derivative | researchgate.net |

| Olmutinib | EGFR Inhibitor | researchgate.net |

| 3g | N2,N4-disubstituted pyrimidine-2,4-diamine | nih.gov |

| 3c | N2,N4-disubstituted pyrimidine-2,4-diamine | nih.gov |

| 2a | N2,N4-disubstituted pyrimidine-2,4-diamine | nih.gov |

| 2d | N2,N4-disubstituted pyrimidine-2,4-diamine | nih.gov |

| 3b | N2,N4-disubstituted pyrimidine-2,4-diamine | nih.gov |

| CYC065 (fadraciclib) | CDK9/2 Inhibitor | nih.gov |

| 6c | Tetrahydropyrido[3,2-d]pyrimidine derivative | researchgate.net |

| 6k | Tetrahydropyrido[3,2-d]pyrimidine derivative | researchgate.net |

Antiangiogenic Activity and Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A key regulator of this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Inhibition of VEGFR-2 is a well-established strategy in cancer therapy to halt tumor angiogenesis and subsequent growth.

Derivatives of this compound have been investigated as potential VEGFR-2 inhibitors. For instance, novel furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine-based derivatives have been designed and synthesized, showing potent, dose-dependent inhibition of the VEGFR-2 kinase enzyme. Specifically, certain thieno[2,3-d]pyrimidine (B153573) derivatives demonstrated IC50 values in the nanomolar range, with some as low as 21 nM. One furo[2,3-d]pyrimidine-based derivative exhibited strong inhibition of human umbilical vein endothelial cells (HUVEC) proliferation, a key in vitro model for angiogenesis, with 99.5% inhibition at a 10 μM concentration.

In vivo studies using a murine model with Erhlich ascites carcinoma further confirmed the antiangiogenic and anticancer activity of these compounds. Administration of specific thieno[2,3-d]pyrimidine derivatives led to a reduction in microvessel density by decreasing VEGFR-2 phosphorylation, which in turn induced apoptosis.

Table 1: In Vitro VEGFR-2 Inhibition and HUVEC Proliferation Inhibition by Pyrimidine Derivatives

| Compound Type | Derivative | VEGFR-2 IC50 (nM) | HUVEC Proliferation Inhibition (%) at 10 µM |

| Thieno[2,3-d]pyrimidine | 21e | 21 | Low to moderate |

| Thieno[2,3-d]pyrimidine | 21b | 33.4 | 81.97 |

| Thieno[2,3-d]pyrimidine | 21c | 47.0 | 79.15 |

| Furo[2,3-d]pyrimidine | 15b | 946 | 99.50 |

Interference with Nucleic Acid Synthesis and Cell Proliferation

The structural similarity of pyrimidine derivatives to the natural purine (B94841) and pyrimidine bases allows them to interfere with nucleic acid synthesis, a fundamental process for cell proliferation. This makes them attractive candidates for anticancer therapies.

For example, 2,4-diaminopyrimidines have been developed as antifolates, which inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides. By inhibiting DHFR, these compounds disrupt DNA synthesis and impede cell division. This mechanism is the basis for the antibacterial action of drugs like trimethoprim.

Furthermore, pyrimidine derivatives have been designed as inhibitors of cyclin-dependent kinases (CDKs), such as CDK4/6, which are key regulators of the cell cycle. Abemaciclib, a pyrimidine-based drug, is a known CDK4/6 inhibitor used in cancer treatment. The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems contributes to its effectiveness in targeting these enzymes.

Antimicrobial and Anti-Infective Properties

Derivatives of this compound have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The substitution pattern on the pyrimidine ring plays a significant role in determining the spectrum and potency of this activity.

Studies have shown that S-substituted 4,6-dihalogeno-2-mercaptobenzimidazoles, which can be synthesized from dichlorinated precursors, exhibit varying levels of antibacterial efficacy. Generally, Gram-positive bacteria show greater susceptibility to these compounds compared to Gram-negative bacteria. For instance, certain 4,6-dichloro-2-(4-nitrobenzylthio)-1H-benzimidazole derivatives displayed minimum inhibitory concentrations (MICs) ranging from 0.78 to 50 µg/ml against various Gram-positive strains.

In another study, a 6-chloro-2,4-diamino pyrimidine derivative was screened for its antibacterial properties against several bacterial species, including Staphylococcus aureus, Escherichia coli, and Bacillus cereus, showing some level of activity. The presence of electron-withdrawing groups on the aromatic ring of pyrimidine derivatives has been observed to enhance their antibacterial effects.

Table 2: Antibacterial Activity of a 6-Chloro-2,4-diamino pyrimidine Derivative

| Bacterial Strain | Activity |

| Staphylococcus aureus | Low |

| Escherichia coli | Low |

| Bacillus cereus | Low |

| Streptococcus spp. | Low |

| Klebsiella spp. | Low |

| Salmonella spp. | Low |

The development of new antifungal agents is crucial due to the rise of resistant fungal strains. Pyrimidine derivatives have emerged as a promising class of compounds in this area.

Specifically, derivatives of 2-phenylpyrimidine (B3000279) have been designed and synthesized as inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. One such derivative, compound C6, exhibited potent antifungal activity against seven clinically relevant fungal strains, including Candida albicans, with efficacy significantly superior to the first-line drug fluconazole.

Another study focused on 5-cyano-6-oxo-1,6-dihydropyrimidine derivatives and their antifungal activity against C. albicans. The results indicated that the presence of electron-withdrawing groups, such as -F, -Cl, and -Br, on the N-phenyl acetamide (B32628) ring of the dihydropyrimidine (B8664642) moiety enhanced the antifungal activity. Several compounds in this series were found to be highly effective, with MIC values of 6.25 μg/ml against C. albicans.

Table 3: Antifungal Activity of 1,6-dihydropyrimidine Derivatives against Candida albicans

Other Pharmacological Activities

Anti-inflammatory and Immunomodulatory Effects

Recent research has highlighted the potential of pyrimidine derivatives in modulating the immune system and mitigating inflammation. researchgate.net While direct studies on this compound are not extensively detailed in the provided results, the broader class of pyrimidine and related heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, have shown significant anti-inflammatory properties. mdpi.com Some of these compounds act as inhibitors of nuclear factor kappa B (NF-κB) activation, a key regulator of the immune response. mdpi.com The search for new anti-inflammatory agents has led to the investigation of various heterocyclic compounds, with some exhibiting efficacy comparable to established drugs like indomethacin (B1671933) in preclinical models. mdpi.com The immunomodulatory and anti-inflammatory potential of such compounds is a promising area of research, with several agents currently under active investigation in clinical trials for diseases like Parkinson's, where inflammation plays a crucial role. researchgate.netnih.govnih.gov

Hypotensive and Diuretic Actions

A series of 4-anilino-2-methylthiopyrido[2,3-d]pyrimidines, which are structurally related to the core pyrimidine structure, have been synthesized and evaluated for their diuretic and antihypertensive activities. nih.gov Many of these compounds demonstrated significant diuretic effects at various dosages, with one particular derivative remaining active at a dose as low as 1 mg/kg. nih.gov The diuretic action of these compounds was associated with an increase in sodium ion excretion. nih.gov Consequently, some of the more potent diuretic compounds were also investigated for their potential to lower blood pressure. nih.gov

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways, and their inhibition is a therapeutic strategy for various diseases, including inflammatory conditions. nih.gov Pyrimidine derivatives have been developed as PDE4 inhibitors. nih.govresearchgate.net Specifically, the pyrimidine core has been utilized to develop analogs with improved potency and selectivity for PDE4, particularly the PDE4B subtype, which is predominantly involved in inflammatory responses. nih.govresearchgate.net For instance, a 2-phenyl-4-piperidinyl-6,7-dihydrothieno[3,4-d]pyrimidine derivative was identified as a novel PDE4 inhibitor with moderate activity against PDE4B. researchgate.net The inhibition of PDE4 leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, which can suppress inflammatory processes. nih.gov

Antimalarial Activity

Pyrimidine derivatives have a well-established history in the fight against malaria. gsconlinepress.com They are key components of antimalarial drugs that target the dihydrofolate reductase enzyme in the Plasmodium parasite, which is essential for its survival. gsconlinepress.com Analogs of 2,4-diamino-5-(p-chlorophenyl)-6-ethylpyrimidine (pyrimethamine) have been synthesized and tested for their activity against Plasmodium berghei in mice. nih.gov While some of these new derivatives showed reduced activity compared to pyrimethamine, they potentially offered improved therapeutic ratios. nih.gov The 4-aminoquinoline (B48711) scaffold, another class of compounds with a nitrogen-containing heterocyclic ring, has also been a cornerstone of antimalarial drug discovery for decades. mdpi.com

Mechanisms of Biological Action at the Molecular Level

The biological effects of this compound derivatives are rooted in their interactions with specific molecular targets, such as enzymes and receptors.

Enzyme Binding and Inhibition Profiles

The inhibitory activity of pyrimidine derivatives against various enzymes is a key aspect of their therapeutic potential. As mentioned, they are effective inhibitors of phosphodiesterases, particularly PDE4. researchgate.netnih.gov Molecular modeling studies have been employed to understand the structure-activity relationships and the steric interactions of these inhibitors with the enzyme's binding site. nih.gov Beyond PDEs, other pyrimidine-based compounds have been designed as inhibitors for a range of other enzymes, including those relevant to cancer and viral infections. For example, some derivatives act as dual Src/Abl kinase inhibitors with potent antitumor activity. gsconlinepress.com The development of inhibitors for enzymes like acetylcholinesterase and α-glucosidase has also been explored using related heterocyclic structures. nih.gov

Table 1: Enzyme Inhibition by Pyrimidine and Related Derivatives

| Compound Class | Target Enzyme | Biological Significance |

| Pyrimidine Derivatives | Phosphodiesterase 4 (PDE4) | Anti-inflammatory |

| Pyrimidine Derivatives | Dihydrofolate Reductase (DHFR) | Antimalarial |

| Pyrimidine Derivatives | Src/Abl Kinase | Anticancer |

| 1,2,4-Triazole Derivatives | Acetylcholinesterase, α-glucosidase | Neurodegenerative diseases, Diabetes |

Receptor Interaction and Binding Affinity

The interaction of pyrimidine derivatives with various receptors is another crucial mechanism underlying their pharmacological effects. For instance, certain derivatives have been found to possess a potent affinity for D2-like dopamine (B1211576) receptors, suggesting their potential as antipsychotic agents. nih.gov In the realm of serotonin (B10506) receptors, derivatives of phenethylamines, which share some structural similarities with the phenylpyrimidine core, have been studied for their binding to 5-HT2A and 5-HT1A receptors. frontiersin.org The binding affinity and selectivity for these receptors are influenced by the nature and position of substituents on the aromatic ring. frontiersin.org Furthermore, selective thyroid hormone receptor β (THR-β) agonists have been developed from a pyridazinone series, which includes a pyrimidine-like ring structure. nih.gov One such compound, MGL-3196, demonstrated high selectivity for THR-β over THR-α and has entered clinical trials for the treatment of dyslipidemia. nih.gov

Table 2: Receptor Binding Profiles of Pyrimidine and Related Derivatives

| Compound Class | Target Receptor | Potential Therapeutic Application |

| Benzo[g]indole-3-carboxamide Derivatives | D2-like Dopamine Receptors | Antipsychotic |

| Phenethylamine Derivatives | 5-HT2A, 5-HT1A Serotonin Receptors | Psychedelic/Psychiatric research |

| Pyridazinone Derivatives | Thyroid Hormone Receptor β (THR-β) | Dyslipidemia |

Structure-Based Drug Design and Target Specificity

The this compound scaffold has proven to be a versatile template in medicinal chemistry, amenable to structure-based drug design for achieving high target specificity. By strategically modifying the substituents on the pyrimidine core, researchers have successfully developed potent and selective inhibitors for a range of biological targets, most notably protein kinases and fungal enzymes. This section will delve into the rational design, structure-activity relationships (SAR), and molecular interactions of this compound derivatives with their respective targets, drawing on key examples from recent research.

Targeting Epidermal Growth Factor Receptor (EGFR) Mutants in Non-Small Cell Lung Cancer

A significant application of the this compound framework has been in the development of inhibitors targeting mutations in the epidermal growth factor receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC). Specifically, research has focused on overcoming the resistance to first- and second-generation EGFR inhibitors caused by the T790M "gatekeeper" mutation, often in combination with the L858R activating mutation.

Based on the structure of known EGFR inhibitors like AZD-9291, a series of 2,4-dichloro-6-methylpyrimidine derivatives were designed and synthesized as potential inhibitors of the EGFR kinase. nih.gov The most promising compound from this series, L-18, demonstrated significant inhibitory activity and selectivity against the EGFRT790M/L858R mutant kinase. nih.gov L-18 exhibited strong antiproliferative activity against H1975 cells, which harbor the EGFRT790M/L858R mutation, with an IC50 value of 0.65 ± 0.06 μM. nih.gov Importantly, it showed no toxicity to normal cells (LO-2), indicating a favorable selectivity profile. nih.gov

Molecular docking studies have provided insights into the binding mode of anilinopyrimidine analogues within the EGFR active site. One such study revealed that a compound with a high plant score of -94.2497 formed a carbon-hydrogen bond with PHE795. tandfonline.com The binding was further stabilized by Pi-Pi stacking with TYR801 and various alkyl and Pi-alkyl hydrophobic interactions with key residues including ALA743, LEU718, LEU792, MET793, PHE723, VAL726, LEU844, and CYS797. tandfonline.com These interactions are crucial for the potent inhibition of the mutant EGFR kinase.

The structure-activity relationship (SAR) of these pyrimidine derivatives has been explored to understand the contribution of different substituents to their inhibitory activity. For instance, in a series of 4,6-disubstituted [2,3-d]pyrimidine derivatives, compound 20 was found to be a potent inhibitor of EGFR, ErbB1, and ErbB2, with an IC50 of 0.5 nM for EGFR. frontiersin.org This highlights the importance of the substitution pattern on the pyrimidine core for achieving high potency.

Furthermore, studies on pyrido[3,4-d]pyrimidine (B3350098) derivatives have shown that specific substitutions can lead to potent inhibition of the triple mutant EGFRL858R/T790M/C797S. Compound 42, for example, exhibited IC50 values of 1.1 nM, 34 nM, and 7.2 nM against EGFRL858R, EGFRL858R/T790M, and EGFRL858R/T790M/C797S, respectively. frontiersin.org Docking studies indicated that a hydroxyl group on this compound interacts with Ser797, contributing to its strong binding affinity. frontiersin.org

Table 1: Inhibitory Activity of Selected Pyrimidine Derivatives against EGFR Mutants

| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |

|---|---|---|---|---|

| L-18 | EGFRT790M/L858R | - | H1975 | 0.65 ± 0.06 |

| Compound 20 | EGFR | 0.5 | MDA-MB-453 | - |

| Compound 42 | EGFRL858R | 1.1 | - | - |

| EGFRL858R/T790M | 34 | - | - | |

| EGFRL858R/T790M/C797S | 7.2 | - | - | |

| Compound 45 | EGFRL858R | 1.7 | - | - |

| EGFRL858R/T790M | 23.3 | - | - | |

| EGFRL858R/T790M/C797S | 582.2 | - | - |

Targeting Fungal Lanosterol 14α-demethylase (CYP51)

Another successful application of structure-based design involving the phenylpyrimidine scaffold is the development of antifungal agents targeting lanosterol 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Researchers have employed a scaffold hopping strategy to design novel 2-phenylpyrimidine derivatives as CYP51 inhibitors. nih.govrsc.org Starting from a lead compound (YW-01) that showed moderate antifungal activity, molecular docking studies were used to identify potential steric clashes with amino acid residues Pro230 and Met508 in the CYP51 active site. nih.gov To mitigate these clashes, the bulky tricyclic structure of the lead compound was replaced with other aryl heterocycles.

This approach led to the identification of compound A9, a 2-phenylpyrimidine derivative, which exhibited improved antifungal activity. nih.gov Molecular docking of A9 into the CYP51 active site (PDB code: 5TZ1) revealed that the phenylpyrimidine moiety could effectively occupy the hydrophobic cavities. nih.gov The additional interaction with Phe233 was proposed to stabilize the compound within a small hydrophobic cavity, contributing to its enhanced activity. nih.gov

Further optimization of the 2-phenylpyrimidine scaffold led to the development of compound C6, which demonstrated superior antifungal activity against a panel of seven pathogenic fungi compared to the clinical drug fluconazole. nih.govrsc.org The binding of azole antifungals to CYP51 involves the coordination of a nitrogen atom from the azole ring to the heme iron in the enzyme's active site, a mechanism that is likely conserved in these phenylpyrimidine derivatives. nih.gov

The structure-activity relationship of these antifungal agents is highly dependent on the substituents on the phenyl ring. For example, in a series of N-benzyl-3-(1H-imidazol/triazol-1-yl)-2-phenylpropanamides, both short and extended derivatives were synthesized to explore interactions within the hydrophobic substrate access channel of Candida albicans CYP51. cardiff.ac.uk The selectivity of these compounds for the fungal CYP51 over its human homolog is a critical factor, and it has been shown that longer derivatives can achieve higher selectivity. cardiff.ac.uk

Table 2: Antifungal Activity of Selected 2-Phenylpyrimidine Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| YW-01 | Candida albicans | 8 |

| Candida tropicalis | 4 | |

| Cryptococcus neoformans | 16 | |

| C6 | Candida albicans (I) | 0.5 |

| Candida albicans (II) | 1 | |

| Cryptococcus neoformans | 0.5 | |

| Candida tropicalis | 4 | |

| Candida krusei | 2 | |

| Candida parapsilosis | 4 | |

| Candida glabrata | 8 |

Structure Activity Relationship Sar and Computational Studies of 2,4 Dichloro 6 Phenylpyrimidine Analogues

Impact of Substituent Modifications on Biological Efficacy

The biological activity of 2,4-dichloro-6-phenylpyrimidine derivatives is highly sensitive to the nature and position of substituents on both the pyrimidine (B1678525) and phenyl rings. Strategic modifications can enhance potency, modulate selectivity, and improve pharmacokinetic properties.

The chlorine atoms at the C-2 and C-4 positions of the pyrimidine ring are crucial for the molecule's reactivity and biological activity. These positions act as reactive sites for nucleophilic substitution, allowing for the synthesis of a wide array of derivatives. biosynth.com The electron-withdrawing nature of the chlorine atoms makes the pyrimidine ring susceptible to attack, which is a key step in the synthesis of more complex molecules.

In the context of biological activity, the presence of halogens can significantly impact potency. For instance, in a series of benzenesulfonamide (B165840) analogues designed as PPARγ-targeted antidiabetics, the 2,4-dichloro substitution pattern on a benzene (B151609) ring (Ring A) was found to be important. nih.govgonzaga.edu Studies have shown that electron-withdrawing groups, such as chlorine, on aromatic rings often lead to stronger biological activity. nih.gov The specific arrangement of these halogens is also critical. The substitution of chlorine with other halogens like bromine or iodine can further modulate activity, often in an order related to the size and electronegativity of the halogen atom (Cl < Br < I). nih.gov Even a subtle change, such as the addition of a single fluorine atom to a nucleoside analogue, can dramatically alter its stability and clinical efficacy, highlighting the profound impact of halogenation on the biological properties of a molecule. nih.gov

Substituents on the phenyl ring at the C-6 position play a pivotal role in tuning the biological activity and selectivity of these compounds. The electronic and steric properties of these substituents can dictate the interaction with the target protein.

In the development of inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2), a series of N(4)-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines were synthesized with various substitutions on the 4-anilino moiety. researchgate.net The results showed that the potency of these inhibitors was highly dependent on the substitution pattern of this phenyl ring. researchgate.net Similarly, studies on 6-aryl substituted pyrimidine Schiff bases revealed that the type of substituent on the aryl ring was a major factor influencing their anti-inflammatory and antioxidant activities. pharmacophorejournal.com For a series of 2-phenylpyrimidine (B3000279) derivatives designed as antifungal agents targeting CYP51, structural optimization of the phenyl ring was a key strategy in improving efficacy. nih.gov

The following table illustrates how different substitutions can affect the inhibitory activity of pyrimidine-based compounds against various targets.

| Compound Class | Target | Substitution on Phenyl Ring | Resulting Activity |

| Pyrrolo[2,3-d]pyrimidines researchgate.net | VEGFR-2 | Varied substitutions on 4-anilino | Potent inhibition, up to 100-fold more than standard |

| EGFR Inhibitors nih.gov | EGFRT790M/L858R | Acrylamide side chain | IC50 value of 0.65 µM against H1975 cells |

| Pteridines mdpi.com | BRD4 | Unsubstituted phenyl | IC50 value of 0.029 µM |

| Pteridines mdpi.com | BRD4 | 4-methoxy phenyl | Lower activity (IC50 = 0.141 µM) |

The addition of hydrophobic side chains to a pyrimidine core can enhance binding affinity by engaging with hydrophobic pockets within the target protein. nih.gov However, optimizing these interactions is key; simply increasing hydrophobicity does not always lead to better efficacy. nih.gov In contrast, polar side chains are crucial for forming specific hydrogen bonds with amino acid residues in the active site. youtube.com The strategic placement of hydrogen bond donors and acceptors can anchor the ligand in a favorable conformation.

A study comparing cationic and non-cationic pyrimidine derivatives as G-quadruplex-ligands demonstrated this principle clearly. rjeid.com The cationic derivative, possessing a more polar character, exhibited a higher propensity to form a complex with DNA, leading to greater cell growth inhibition. rjeid.com This was attributed to a higher electrostatic contribution to the binding energy. rjeid.com Therefore, a carefully balanced combination of hydrophobic and polar features is essential for designing high-affinity ligands.

Molecular Docking and Dynamics Simulations

Computational techniques are indispensable tools for visualizing and understanding the interactions between this compound analogues and their biological targets at an atomic level.

Molecular docking is widely used to predict the preferred orientation of a ligand when bound to a receptor. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

For example, a molecular docking study of a 2,4-dichloro-benzamide derivative with dihydrofolate reductase (DHFR) predicted a strong binding affinity (ΔG = -9.0 kcal/mol). mdpi.com The simulation showed the molecule fitting into the enzyme's active site, forming three specific intermolecular hydrogen bonds with the amino acids Asp 21, Ser 59, and Tyr 22. mdpi.com Similarly, docking studies of 2,4-diarylaminopyrimidine hydrazone derivatives into the active site of Focal Adhesion Kinase (FAK) revealed that the compounds could bind effectively, which correlated with their observed anti-proliferative effects. nih.gov

Molecular dynamics (MD) simulations provide further insight by modeling the movement of the ligand-receptor complex over time. nih.govgenominfo.org MD studies on pyrimidine derivatives have been used to assess the stability of the predicted binding modes and to observe how the ligand and protein structures adapt to each other. rjeid.commdpi.com For instance, simulations of pyrimidine ligands with G-quadruplex DNA showed an increase in the number of hydrogen bonds and structural dynamics upon binding, indicating a strong interaction. rjeid.com

| Compound/Derivative | Target Protein | Predicted Binding Affinity (ΔG) | Key Interacting Residues |

| 2,4-dichloro-benzamide deriv. mdpi.com | DHFR | -9.0 kcal/mol | Asp 21, Ser 59, Tyr 22 |

| Amiloride Analog (HMA) nih.gov | SARS-CoV-2 E protein | High | Phe 4, Asn 66, Leu 12, Tyr 57, Val 62, Lys 63 |

| 1-Phenyl-4-Benzoyl-1-Hydro-Triazole mdpi.com | ERRα | N/A | Ser325 |

This interactive table summarizes findings from various molecular docking studies, detailing binding affinities and key amino acid interactions.

Computational studies are pivotal in elucidating the mechanisms by which these compounds inhibit enzymes. By visualizing the binding pose, researchers can understand how a ligand blocks the active site or induces a conformational change that renders the enzyme inactive.

The basic mechanism for many pyrimidine antimetabolites involves their conversion into nucleotide analogues, which then inhibit enzymes critical for DNA synthesis. nih.gov Molecular docking helps to rationalize why these analogues are effective inhibitors. For example, the predicted binding of a 2,4-dichloro-benzamide derivative to the DHFR active site suggests a competitive inhibition mechanism, where the compound occupies the same space as the natural substrate, preventing it from binding. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the molecular properties of this compound analogues. These methods offer a detailed understanding of the electronic structure, reactivity, and spectroscopic characteristics, which are crucial for designing new compounds with desired functionalities.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP), DFT provides valuable information about the reactivity and stability of compounds like this compound.

Theoretical studies on related dichlorinated chalcone (B49325) isomers have demonstrated that the positions of chloro-substituents significantly influence the electronic properties. For instance, in a series of (E)-3-(i,j-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one isomers, the (2,6)-dichloro isomer was found to be the least reactive, possessing the largest HOMO-LUMO energy gap, while the (3,5)-dichloro isomer was the most reactive with the smallest energy gap. acs.org This suggests that the substitution pattern on the phenyl ring of this compound would similarly modulate its electronic characteristics.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity of a molecule. A smaller energy gap indicates a higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations on various pyrimidine derivatives have consistently shown that modifications to the substituent groups can fine-tune this energy gap. For this compound, the electron-withdrawing nature of the chlorine atoms on the pyrimidine ring, combined with the electronic effects of the phenyl group, would result in a unique electronic profile.

The molecular electrostatic potential (MEP) map is another key output of DFT calculations, which visualizes the charge distribution on the molecule's surface. In related dichlorinated compounds, the MEP map helps to identify the regions most susceptible to nucleophilic and electrophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring and the electronegative chlorine atoms would be expected to be regions of negative potential, while the hydrogen atoms of the phenyl ring would exhibit positive potential.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.42 |

| ELUMO | -2.28 |

| Energy Gap (ΔE) | 4.14 |

Note: The data in the table is for a related dichlorinated chalcone isomer and is presented to illustrate the typical output of DFT calculations. Specific values for this compound would require dedicated computational studies.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited-state properties of molecules. researchgate.netrsc.org This approach can predict absorption and emission spectra, providing insights into the photophysical behavior of compounds like this compound and its analogues.

TD-DFT calculations allow for the determination of vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π, π→π). These parameters are crucial for understanding the color, fluorescence, and photochemical stability of a compound. For pyrimidine derivatives, TD-DFT studies have been employed to interpret experimental UV-Vis spectra and to rationalize the effects of substituents on the absorption and emission wavelengths. mdpi.com

In the context of this compound, TD-DFT could be used to predict how modifications to the phenyl ring or replacement of the chlorine atoms would shift the absorption maxima. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring would likely lead to bathochromic (red-shift) or hypsochromic (blue-shift) effects, respectively.

Furthermore, TD-DFT can be used to investigate the potential for phenomena such as intramolecular charge transfer (ICT) in the excited state. escholarship.org The presence of both electron-donating (phenyl ring) and electron-withdrawing (dichloropyrimidine) moieties in this compound suggests that ICT could be a relevant process upon photoexcitation.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.85 | 322 | 0.025 | HOMO -> LUMO (n→π) |

| S2 | 4.52 | 274 | 0.150 | HOMO-1 -> LUMO (π→π) |

| S3 | 4.98 | 249 | 0.320 | HOMO -> LUMO+1 (π→π*) |

Note: The data in this table is illustrative for a generic pyrimidine derivative and does not represent specific calculated values for this compound.

X-ray Crystallography for Structural Elucidation of Derivatives

X-ray crystallography is an essential experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure-property relationships of this compound derivatives.

In another study on 2,4-dichloropyrimidine (B19661), the molecule was found to be essentially planar, with the chlorine atoms only slightly out of the plane of the pyrimidine ring. nih.gov The crystal packing was stabilized by intermolecular C-H···N interactions. nih.gov For derivatives of this compound, one would expect a combination of π-π stacking interactions between the aromatic rings and halogen bonding involving the chlorine atoms to play a significant role in the crystal packing.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |